Cas no 1417567-42-0 (4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate)

4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate Chemical and Physical Properties
Names and Identifiers
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- 4-(3-methoxyphenyl)piperazine-1-carboximidamide sulfate
- 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate
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- MDL: MFCD22421999
- Inchi: 1S/C12H18N4O.H2O4S/c1-17-11-4-2-3-10(9-11)15-5-7-16(8-6-15)12(13)14;1-5(2,3)4/h2-4,9H,5-8H2,1H3,(H3,13,14);(H2,1,2,3,4)
- InChI Key: KKNGRXCYAJJHGZ-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(O)O.O(C)C1=CC=CC(=C1)N1CCN(C(=N)N)CC1
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 345
- Topological Polar Surface Area: 149
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M064265-1000mg |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide Sulfate |
1417567-42-0 | 1g |
$ 390.00 | 2022-06-04 | ||
abcr | AB413335-500mg |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate; . |
1417567-42-0 | 500mg |
€173.00 | 2025-02-18 | ||
abcr | AB413335-5 g |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate |
1417567-42-0 | 5 g |
€456.10 | 2023-07-19 | ||
TRC | M064265-500mg |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide Sulfate |
1417567-42-0 | 500mg |
$ 235.00 | 2022-06-04 | ||
Ambeed | A205036-1g |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate |
1417567-42-0 | 97% | 1g |
$133.0 | 2024-05-29 | |
Ambeed | A205036-5g |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate |
1417567-42-0 | 97% | 5g |
$405.0 | 2024-05-29 | |
TRC | M064265-2000mg |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide Sulfate |
1417567-42-0 | 2g |
$ 615.00 | 2022-06-04 | ||
abcr | AB413335-500 mg |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate |
1417567-42-0 | 500MG |
€165.80 | 2023-02-19 | ||
abcr | AB413335-5g |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate; . |
1417567-42-0 | 5g |
€445.00 | 2025-02-18 | ||
abcr | AB413335-1 g |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate |
1417567-42-0 | 1 g |
€197.30 | 2023-07-19 |
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate Related Literature
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
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Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
Additional information on 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Professional Introduction to 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS No. 1417567-42-0)
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 1417567-42-0, this compound represents a unique molecular structure that combines a piperazine moiety with a carboximidamide group, further modified by a 3-methoxyphenyl substituent. This distinctive configuration makes it of particular interest for its potential applications in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.
The< strong>piperazine core is a well-known scaffold in drug design, frequently incorporated into molecules targeting various biological pathways due to its ability to interact with biological macromolecules such as enzymes and receptors. The presence of the< strong>carboximidamide functional group adds an additional layer of chemical diversity, enabling further derivatization and customization for specific pharmacological effects. The< strong>3-methoxyphenyl group, on the other hand, introduces electronic and steric properties that can influence the compound's solubility, metabolic stability, and overall bioavailability.
In recent years, there has been a surge in research focused on developing new compounds with enhanced efficacy and reduced side effects. The< strong>4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate has emerged as a promising candidate in this context, particularly for its potential role in treating neurological and psychiatric disorders. Studies have indicated that derivatives of this compound may exhibit properties similar to known therapeutic agents, making it a valuable starting point for further investigation.
The< strong>CAS number 1417567-42-0 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize the compound in their studies without ambiguity.
One of the most compelling aspects of< strong>4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate is its versatility in drug development. The combination of the piperazine ring, carboximidamide group, and methoxyphenyl substituent creates a multifunctional platform that can be modified to target specific disease mechanisms. For instance, modifications to the< strong>piperazine moiety could enhance binding affinity to particular receptors, while alterations to the< strong>carboximidamide group might improve metabolic stability.
The< strong>3-methoxyphenyl group is particularly noteworthy for its ability to modulate electronic properties, which can influence both the pharmacokinetic and pharmacodynamic profiles of the compound. This feature makes it an attractive candidate for further exploration in medicinal chemistry.
In terms of synthetic chemistry, the preparation of< strong>4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the piperazine core, followed by functionalization with the carboximidamide group and finally introduction of the< strong>3-methoxyphenyl substituent. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve these transformations efficiently.
The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its interactions with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary findings suggest that derivatives of< strong>4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate may exhibit properties similar to known psychotropic agents, making them candidates for treating conditions such as depression, anxiety disorders, and neurodegenerative diseases.
The< strong>CAS number 1417567-42-0 serves as a crucial reference point for these studies, allowing researchers to accurately track and document their findings. This standardized identification system is essential for ensuring reproducibility and collaboration across different research groups.
In conclusion, 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate, identified by its CAS number 1417567-42-0, represents a significant advancement in pharmaceutical research. Its unique molecular structure combining a piperazine core, carboximidamide group, and methoxyphenyl substituent offers numerous possibilities for developing novel therapeutic agents. Further research is warranted to fully elucidate its pharmacological potential and explore its applications in treating various neurological and psychiatric disorders.
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